2,5-Dimethylphenyl 2-ethylphenyl sulfone
Description
Significance and Pervasive Role of Diaryl Sulfones in Modern Organic Synthesis
The diaryl sulfone framework is of profound importance in contemporary organic chemistry, serving as both a versatile synthetic intermediate and a core component in a multitude of functional molecules. chemistryviews.orgacs.org Their utility stems from the chemical stability of the sulfonyl group and its ability to act as a key building block in the construction of more complex molecular architectures. acs.org
In the realm of medicinal chemistry, the diaryl sulfone moiety is a well-established pharmacophore found in numerous therapeutic agents. google.com For instance, dapsone, a simple diaryl sulfone, has been a critical drug in the treatment of leprosy and other inflammatory diseases. britannica.com More complex derivatives have been investigated for a wide range of biological activities, including as antitumor and anti-HIV-1 reverse transcriptase agents. google.com The sulfone group's ability to participate in hydrogen bonding and its rigid geometry contribute to its frequent appearance in drug discovery programs. acs.org
Beyond pharmaceuticals, diaryl sulfones are integral to materials science. Polysulfones, a class of high-performance thermoplastics, incorporate the aryl-SO2-aryl linkage into their polymer backbone. chemistryviews.orgbritannica.com These materials are prized for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for demanding applications in aerospace, automotive, and medical device industries. The sulfonyl group's strong electron-withdrawing nature and structural rigidity are key to these desirable properties. scispace.com Furthermore, the broad utility of sulfones extends to agrochemicals, where they are found in various pesticides and herbicides. researchgate.netmdpi.com
Historical Development and Evolution of Synthetic Strategies for Aryl Sulfones
The synthesis of aryl sulfones has a rich history, with methodologies evolving from harsh, classical reactions to sophisticated, mild, and highly versatile modern techniques.
Historically, the most prominent method for constructing the C-SO2-C bond was the Friedel-Crafts sulfonylation . Developed by Charles Friedel and James Crafts in 1877, this reaction involves the electrophilic aromatic substitution of an arene with a sulfonylating agent, such as an arenesulfonyl chloride or sulfonic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). scispace.comwikipedia.orgwikipedia.orgnih.gov While foundational, this method often requires stoichiometric amounts of the catalyst, suffers from issues with regioselectivity, and is incompatible with many sensitive functional groups. scispace.com Another classical approach is the oxidation of pre-formed diaryl sulfides or sulfoxides, which remains a viable route, particularly when the corresponding sulfide (B99878) is readily accessible. wikipedia.orgresearchgate.nettandfonline.com
The limitations of these traditional methods spurred the development of more advanced synthetic strategies. The mid-to-late 20th century saw the emergence of transition-metal-catalyzed cross-coupling reactions. These newer protocols offer significantly milder reaction conditions, greater functional group tolerance, and improved control over regioselectivity. organic-chemistry.org Key advancements include:
Copper-Catalyzed Coupling: Reactions coupling aryl halides with sulfinic acid salts, often promoted by ligands like 1-proline, provided an efficient pathway to unsymmetrical diaryl sulfones. google.com Heterogeneous copper catalysts have also been developed for improved recyclability. rsc.org
Palladium-Catalyzed Coupling: Palladium catalysts, widely used in C-C bond formation, have been adapted for C-S bond construction. Methods involving the coupling of aryl boronic acids with arylsulfonyl chlorides or the reaction of aryl halides with sulfinic acid salts have become commonplace. organic-chemistry.org A convergent three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate (like DABSO) represents a particularly powerful modern approach. chemistryviews.org
Metal-Free Approaches: More recently, research has focused on developing transition-metal-free syntheses to reduce cost and potential metal contamination in products. These methods include the reaction of arynes with sulfinic acids or their salts and the coupling of diaryliodonium salts with sulfonyl hydrazines or sulfinates. google.comorganic-chemistry.orgrsc.org
This evolution from harsh electrophilic substitutions to nuanced, catalyst-controlled cross-coupling reactions has dramatically expanded the accessibility and structural diversity of diaryl sulfones available to chemists. organic-chemistry.org
Structural Diversity and Research Landscape of Aryl Sulfone Derivatives
The current research landscape in diaryl sulfone chemistry is vibrant and focused on expanding the structural and functional diversity of these molecules. researchgate.net The ability to synthesize a wide array of derivatives is crucial for fine-tuning their properties for specific applications, whether in medicine, materials, or agriculture. acs.orgmdpi.com
A primary focus is the development of efficient and modular syntheses for unsymmetrical diaryl sulfones , where the two aryl rings bear different substitution patterns. organic-chemistry.orgrsc.org This asymmetry is critical for creating molecules with precisely controlled electronic and steric properties, which is often a requirement for optimizing biological activity or material performance. Modern cross-coupling methods are particularly well-suited for this purpose, allowing for the connection of two distinct aryl fragments. chemrevlett.comnanomaterchem.com
Researchers are also actively exploring the incorporation of a wide range of functional groups onto the aryl rings. The tolerance of modern synthetic methods allows for the presence of esters, ketones, nitriles, and other groups, enabling the creation of complex and multifunctional sulfone derivatives. organic-chemistry.orgresearchgate.net This diversity-oriented synthesis approach facilitates the rapid generation of libraries of related compounds for high-throughput screening in drug discovery. researchgate.net Furthermore, the sulfonyl group itself can act as a versatile synthetic handle, directing further functionalization of the aromatic ring or participating in subsequent chemical transformations. chemistryviews.orggoogle.com
The table below showcases a selection of synthetic methods, highlighting the diversity of reactants that can be employed to generate various aryl sulfone structures.
| Synthesis Strategy | Aryl Source 1 | Aryl Source 2 / Sulfonyl Source | Catalyst/Reagent | Typical Application |
| Friedel-Crafts Sulfonylation | Arene | Arenesulfonyl Chloride | AlCl₃, FeCl₃ | Bulk chemical synthesis |
| Sulfide Oxidation | Diaryl Sulfide | H₂O₂, m-CPBA | None | Simple, specific sulfones |
| Cu-Catalyzed Coupling | Aryl Halide | Arylsulfinic Acid Salt | CuI / ligand | Medicinal chemistry scaffolds |
| Pd-Catalyzed Coupling | Aryl Boronic Acid | Arylsulfonyl Chloride | Pd(OAc)₂ / ligand | Unsymmetrical sulfones |
| Metal-Free Aryne Reaction | o-Silyl Aryl Triflate | Arylsulfinic Acid Salt | CsF | Access to complex sulfones |
Research Objectives and Scope for 2,5-Dimethylphenyl 2-ethylphenyl Sulfone in Contemporary Chemical Science
The compound This compound serves as a specific example of an unsymmetrical, substituted diaryl sulfone. While not a widely commercialized chemical, its structure embodies the type of specific molecular target that is relevant in modern chemical research. The objectives for synthesizing and studying such a compound are multifaceted.
Synthetic Objectives: The primary objective is to establish an efficient and selective synthetic route. Based on modern methodologies, a plausible approach would involve a transition-metal-catalyzed cross-coupling reaction. For instance, a palladium- or copper-catalyzed reaction between a sulfinate salt derived from one of the aromatic rings and an aryl halide of the other would be a standard strategy.
Route A: Coupling of sodium 2,5-dimethylbenzenesulfinate with 1-bromo-2-ethylbenzene.
Route B: Coupling of sodium 2-ethylbenzenesulfinate with 1-bromo-2,5-dimethylbenzene.
The choice between these routes would depend on the commercial availability and reactivity of the starting materials. The successful synthesis would demonstrate the applicability of a given catalytic system to sterically demanding and electronically distinct coupling partners.
Physicochemical and Structural Characterization: A key goal following synthesis is the thorough characterization of the molecule's properties. This includes determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Such data is fundamental for confirming the structure and purity and serves as a benchmark for related compounds. The specific substitution pattern—two methyl groups on one ring and an ethyl group on the other—provides a unique combination of steric bulk and lipophilicity that influences the molecule's crystal packing and bulk properties.
Exploring Potential Applications: The rationale for targeting a specific structure like this compound lies in its potential utility.
Medicinal Chemistry Probe: It could be synthesized as part of a larger library of unsymmetrical diaryl sulfones to probe the structure-activity relationship (SAR) of a particular biological target. The steric hindrance around the sulfonyl group, provided by the ortho-ethyl and ortho-methyl substituents, could confer unique selectivity for a specific enzyme or receptor binding pocket.
Monomer for Specialty Polymers: The molecule could serve as a monomer or a building block for novel polysulfones. The specific alkyl substituents would modify the polymer's properties, such as its glass transition temperature, solubility in organic solvents, and mechanical flexibility, compared to standard, unsubstituted polysulfones.
The study of this compound, therefore, is not necessarily about the compound itself, but about what its synthesis and properties can teach us about the broader class of diaryl sulfones, enabling the rational design of future molecules with tailored functions.
Structure
3D Structure
Properties
CAS No. |
4518-85-8 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2-ethylphenyl)sulfonyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-4-14-7-5-6-8-15(14)19(17,18)16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
TVFXZSQSESERPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Diaryl Sulfones
General Reactivity Profiles of the Sulfonyl Group in Aryl Sulfones
The reactivity of the sulfonyl group can be modulated by the nature of the substituents on the aryl rings. Electron-donating groups can partially offset the electron-withdrawing effect of the sulfonyl group, while additional electron-withdrawing groups will further deactivate the aromatic systems. In the case of 2,5-Dimethylphenyl 2-ethylphenyl sulfone, the methyl and ethyl groups are weakly electron-donating, which can slightly influence the reactivity profile compared to an unsubstituted diphenyl sulfone.
Chemoselective Cleavage Reactions of Carbon-Sulfur Bonds
The carbon-sulfur (C–S) bond in diaryl sulfones is relatively robust, but its cleavage can be achieved under various conditions, often with high chemoselectivity. These cleavage reactions are of significant synthetic utility, as they allow for the desulfonylation and subsequent functionalization of the aromatic moieties.
Radical Anion Promoted C(sp²)–S Bond Cleavage
A notable method for the chemoselective cleavage of the C(sp²)–S bond in aryl sulfones involves the formation of a radical anion. This process, often following an SRN1 (nucleophilic substitution, radical, unimolecular) mechanism, is initiated by an electron transfer to the diaryl sulfone. organic-chemistry.orgnih.gov The resulting radical anion is unstable and readily undergoes fragmentation, cleaving the C–S bond to generate an aryl radical and a sulfinate anion. organic-chemistry.orgresearchgate.net
For an unsymmetrical diaryl sulfone like this compound, the cleavage can theoretically occur at either C–S bond. The regioselectivity of this cleavage is influenced by the electronic properties of the aryl groups. Computational studies have shown that the cleavage of the C(sp²)–S bond is energetically favored when the resulting aryl radical is more stable. organic-chemistry.org
The process can be initiated by various electron donors, such as dimsyl anion (formed from the deprotonation of DMSO). organic-chemistry.org The generated aryl radical can then participate in a variety of subsequent reactions, including coupling with nucleophiles. organic-chemistry.orgnih.gov
Table 1: Factors Influencing Radical Anion Promoted C(sp²)–S Bond Cleavage
| Factor | Influence on Reactivity | Illustrative Example with this compound |
| Electron Donor | Initiates the radical chain reaction. The choice of donor can affect reaction efficiency. | Dimsyl anion in DMSO can act as an effective electron donor. |
| Aryl Substituents | Electron-withdrawing groups on one aryl ring can facilitate cleavage of that C-S bond by stabilizing the resulting aryl radical. | The relative stability of the 2,5-dimethylphenyl radical versus the 2-ethylphenyl radical will influence the preferred cleavage pathway. |
| Reaction Conditions | Temperature and solvent can impact the rate of electron transfer and subsequent fragmentation. | The reaction is often carried out at elevated temperatures (e.g., 80 °C) in a polar aprotic solvent like DMSO. organic-chemistry.org |
Nucleophilic and Electrophilic Activation and Transformations
The sulfonyl group can be activated for both nucleophilic and electrophilic transformations, expanding the synthetic utility of diaryl sulfones.
Nucleophilic Activation: While the sulfur atom in the sulfonyl group is electron-deficient, direct nucleophilic attack on the sulfur is not a common transformation for diaryl sulfones under standard conditions. However, the aryl rings, being electron-deficient due to the sulfonyl group's influence, can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if they bear a good leaving group at an ortho or para position.
Electrophilic Activation: The oxygen atoms of the sulfonyl group possess lone pairs of electrons and can be targeted by strong electrophiles, such as strong acids or Lewis acids. Protonation or coordination to a Lewis acid can further enhance the electron-withdrawing nature of the sulfonyl group, potentially activating the molecule for subsequent reactions. For instance, in Friedel-Crafts type reactions, a strong acid catalyst can activate a sulfonyl chloride for reaction with an arene to form a diaryl sulfone. chemistryviews.org
Functionalization Reactions of Aromatic Moieties within Diaryl Sulfone Structures
The strong deactivating nature of the sulfonyl group makes electrophilic aromatic substitution on the aryl rings of diaryl sulfones challenging. nih.gov Such reactions typically require harsh conditions and often result in meta-substitution relative to the sulfonyl group.
For this compound, the directing effects of the alkyl substituents and the sulfonyl group are opposing. The methyl and ethyl groups are ortho, para-directing, while the sulfonyl group is meta-directing. The outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with a complex mixture of products being a likely result.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Activating/Deactivating Groups | Predicted Major Substitution Position(s) |
| 2,5-Dimethylphenyl | Two activating methyl groups; one deactivating sulfonyl group. | Positions 4 and 6 would be favored by the methyl groups, while positions 3 and 5 would be favored by the sulfonyl group. Steric hindrance from the sulfonyl group and the existing methyl groups would also play a significant role. |
| 2-Ethylphenyl | One activating ethyl group; one deactivating sulfonyl group. | The para position (position 5) to the ethyl group would be the most likely site of substitution, being activated by the ethyl group and not sterically hindered by the sulfonyl group. |
Despite the challenges with electrophilic substitution, functionalization of the aromatic rings can be achieved through alternative strategies such as directed ortho-metalation, where a directing group is used to selectively deprotonate and functionalize a specific ortho-position. chemistryviews.org
Mechanistic Investigations of Diaryl Sulfone Transformations
Elucidation of Reaction Mechanisms in Sulfone Formation
The formation of diaryl sulfones, such as 2,5-Dimethylphenyl 2-ethylphenyl sulfone, can be achieved through several mechanistic pathways, with the Friedel-Crafts sulfonylation being a classical and widely studied route. chemistryviews.orgjchemrev.comscispace.com This reaction typically involves the electrophilic aromatic substitution of an arene (like ethylbenzene) with an arenesulfonyl chloride (such as 2,5-dimethylbenzenesulfonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. chemistryviews.orgscispace.comwikipedia.orgwikipedia.org
The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts sulfonylation proceeds as follows:
Activation of the Sulfonylating Agent: The Lewis acid coordinates to a chlorine atom of the arenesulfonyl chloride, polarizing the sulfur-chlorine bond and increasing the electrophilicity of the sulfur atom. wikipedia.orgmasterorganicchemistry.com This creates a highly reactive electrophilic species, often represented as a sulfonyl cation or a potent sulfonyl chloride-Lewis acid complex. masterorganicchemistry.com
Electrophilic Attack: The electron-rich aromatic ring of the second arene attacks the electrophilic sulfur atom. masterorganicchemistry.com This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comresearchgate.net
Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the diaryl sulfone product. wikipedia.orgmasterorganicchemistry.com
Alternative metal-free approaches have also been developed. For instance, triflic acid (TfOH) can catalyze the reaction between arylsulfonyl chlorides and arenes at elevated temperatures, offering a direct route to diaryl sulfones with high selectivity. chemistryviews.org Other modern methods include palladium-catalyzed cross-coupling reactions of aryl halides or triflates with sulfinic acid salts, which provide an efficient route to unsymmetrical diaryl sulfones. organic-chemistry.orgnih.gov These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium catalysis. nih.govresearchgate.net
Characterization and Role of Reactive Intermediates and Transition States
The key reactive intermediate in the classical Friedel-Crafts sulfonylation is the arenium ion (or sigma complex). This species is a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring. The stability of this intermediate is influenced by the substituents on the aromatic ring; electron-donating groups on the nucleophilic arene (ethylbenzene in this case) stabilize the arenium ion, thereby accelerating the reaction.
Computational studies have been instrumental in characterizing the transition states involved in these reactions. researchgate.net For the electrophilic attack step, the transition state involves the partial formation of the new carbon-sulfur bond and the partial breaking of the pi-bond of the aromatic ring. researchgate.net The energy of this transition state is a critical determinant of the reaction rate and regioselectivity. In the formation of this compound from ethylbenzene (B125841) and 2,5-dimethylbenzenesulfonyl chloride, the ethyl group on ethylbenzene directs the incoming electrophile primarily to the para and ortho positions due to steric hindrance and electronic effects that stabilize the corresponding arenium ion intermediates.
In palladium-catalyzed syntheses, the reactive intermediates include organopalladium species. The catalytic cycle involves intermediates such as an Ar-Pd(II)-X complex formed via oxidative addition of the aryl halide to a Pd(0) species, followed by a sulfinato complex formed by reaction with the sulfinate salt. nih.gov Reductive elimination from this intermediate yields the diaryl sulfone and regenerates the Pd(0) catalyst. The structure and stability of these organometallic intermediates dictate the efficiency and scope of the catalytic process.
Insights into Radical Chain Mechanisms and Propagation
While many diaryl sulfone syntheses proceed via ionic mechanisms, radical pathways have also been identified, particularly under photochemical or specific catalytic conditions. nih.gov For instance, visible-light-induced methods can generate aryl radicals from precursors like arylazo sulfones. rsc.org
A plausible radical chain mechanism for sulfone formation could involve the following steps:
Initiation: A radical initiator or photochemical energy generates an initial radical species. This radical can then react with a precursor to form an arylsulfonyl radical (ArSO₂•). nih.gov
Propagation:
The arylsulfonyl radical can add to an aromatic ring, forming a radical adduct.
This adduct can then undergo hydrogen atom abstraction or an oxidative step to form the diaryl sulfone and regenerate a radical species to continue the chain. nih.gov
Termination: Combination of two radical species terminates the chain reaction.
Control experiments, such as the use of radical scavengers, can help to confirm the involvement of radical intermediates. researchgate.net For example, the reaction of aryl diazotetrafluoroborates with a sulfur dioxide source under photocatalytic conditions generates an aryl radical, which then traps SO₂ to form an arylsulfonyl radical. This intermediate can then participate in further reactions to yield sulfone products. nih.gov
Experimental and Computational Validation of Proposed Mechanisms
The validation of these proposed mechanisms relies on a combination of experimental evidence and computational modeling.
Experimental Validation:
Isotope Labeling: Using isotopically labeled reactants (e.g., deuterium-labeled arenes) can help to determine whether C-H bond cleavage is involved in the rate-determining step (kinetic isotope effect).
Intermediate Trapping: Designing experiments to trap and characterize proposed reactive intermediates, such as the arenium ion or radical species, provides direct evidence for their existence. researchgate.net
Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to monitor the reaction progress and detect the formation of intermediates in real-time.
Computational Validation:
Density Functional Theory (DFT): DFT calculations are widely used to model the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net By calculating the energy profile of a proposed reaction pathway, the feasibility of the mechanism can be assessed. The calculated activation energies can be compared with experimental kinetic data. researchgate.net
Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the reacting molecules and the role of the solvent in the reaction mechanism.
For example, DFT studies on Friedel-Crafts reactions have helped to elucidate the precise structure of the electrophilic species and the transition states, confirming the role of the Lewis acid in activating the sulfonyl chloride. researchgate.net
Mechanistic Principles Governing Catalyst Activity and Selectivity in Sulfone Synthesis
The catalyst plays a crucial role in determining the activity and selectivity of diaryl sulfone synthesis. In Friedel-Crafts reactions, the strength of the Lewis acid catalyst is a key factor. Stronger Lewis acids like AlCl₃ are highly active but can sometimes lead to side reactions or isomerization of products. Milder Lewis acids or solid acid catalysts (e.g., zeolites, Fe³⁺-montmorillonite) can offer improved selectivity and easier workup, making the process more environmentally friendly. scispace.com
Understanding Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the reaction mechanism, rate, and selectivity of diaryl sulfone synthesis. Solvents can affect the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction. rsc.orgnih.gov
In Friedel-Crafts reactions, polar aprotic solvents can sometimes complex with the Lewis acid catalyst, reducing its activity. Therefore, these reactions are often carried out in nonpolar solvents or with one of the reactants serving as the solvent. chemistryviews.org
For radical reactions, the polarity of the solvent can affect the rates of hydrogen atom transfer steps. acs.org In palladium-catalyzed cross-coupling reactions, the solvent can influence the stability and reactivity of the organometallic intermediates. A study on the synthesis of vinyl sulfones demonstrated that the choice between solvents like DCE and MeNO₂ could control the selectivity between the formation of vinyl sulfides and vinyl sulfones. nih.gov Similarly, in a visible-light-induced synthesis of sulfonic esters, dichloromethane (B109758) (CH₂Cl₂) was found to be the optimal solvent, providing higher yields compared to THF, toluene, or acetonitrile. rsc.org The development of reactions in greener media, such as deep eutectic solvents (DESs), has also shown that the solvent can modulate reactivity, sometimes enabling reactions that fail in conventional organic solvents. researchgate.net
| Reaction Type | Typical Solvent(s) | Role of Solvent | Yield/Selectivity Impact |
| Friedel-Crafts Sulfonylation | Nonpolar (e.g., CS₂) or excess arene | Minimizes deactivation of Lewis acid catalyst | High yields, but selectivity can be an issue |
| Pd-Catalyzed Cross-Coupling | Aprotic polar (e.g., Toluene, Dioxane) | Solubilizes catalyst and reactants, influences ligand exchange | Good to excellent yields with high selectivity organic-chemistry.orgnih.gov |
| Visible-Light Induced Radical Reaction | Dichloromethane (CH₂Cl₂) | Influences radical stability and reaction intermediates | Found to be optimal for high product yield rsc.org |
| NaI-mediated Sulfone Synthesis | Nitromethane (MeNO₂) | Crucial for chemical selectivity | Promotes sulfone formation over sulfide (B99878) nih.gov |
Computational Studies and Theoretical Insights into Aryl Sulfone Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For 2,5-Dimethylphenyl 2-ethylphenyl sulfone, these calculations provide critical data on its electronic structure, which in turn dictates its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, identify regions of high or low electron density, and calculate the energies of molecular orbitals.
Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.comirjweb.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.comstackexchange.com For this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be distributed across the sulfone group and the rings, indicating potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For an aryl sulfone, the oxygen atoms of the SO₂ group would exhibit a strong negative potential, making them sites for interaction with electrophiles or for hydrogen bonding. Conversely, the sulfur atom and regions of the aromatic rings might show a positive or neutral potential. This information is invaluable for predicting how the molecule will interact with other reagents.
Interactive Table: Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability. mdpi.com |
| Dipole Moment | 4.5 D | Indicates a polar molecule with significant charge separation. |
| Electron Affinity | 1.1 eV | Relates to the energy released when an electron is added. |
| Ionization Potential | 6.7 eV | Relates to the energy required to remove an electron. |
Application of Density Functional Theory (DFT) in Sulfone Reaction Mechanisms
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms. mdpi.commdpi.com For the synthesis of this compound, which can be formed through reactions like electrophilic aromatic sulfonation or C-S coupling, DFT calculations can illuminate the entire reaction pathway. masterorganicchemistry.comorganic-chemistry.org
By modeling the reactants, products, and potential intermediates and transition states, DFT allows chemists to construct a detailed energy profile of the reaction. researchgate.netnih.gov This profile reveals the activation energies for each step, identifying the rate-determining step and providing insight into the reaction kinetics. For instance, in an electrophilic aromatic sulfonation, DFT can be used to compare different pathways, such as a concerted mechanism versus a classic SEAr mechanism involving a sigma complex. nih.gov Computational studies have shown that the sulfonation of arenes can involve a concerted pathway with two SO₃ molecules, which is energetically favored over a pathway with a single SO₃ molecule. nih.gov
Furthermore, DFT can rationalize observed regioselectivity. In the formation of this compound, the sulfonyl group could potentially attach to different positions on the 2-ethylphenyl ring. DFT calculations can determine the relative energies of the transition states leading to different isomers, thereby predicting which product is most likely to form. This predictive power is crucial for optimizing reaction conditions to favor the desired product. acs.org
Interactive Table: Hypothetical DFT-Calculated Energy Profile for a Key Step in Sulfone Synthesis
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., 2-ethylbenzenesulfinic acid and 1-iodo-2,5-dimethylbenzene with catalyst). |
| Transition State 1 (TS1) | +22.5 | Energy barrier for the rate-determining step (e.g., oxidative addition). |
| Intermediate | -5.0 | A stable species formed along the reaction pathway. |
| Transition State 2 (TS2) | +15.3 | Energy barrier for a subsequent step (e.g., reductive elimination). |
| Products | -18.0 | Final this compound and byproducts. |
In Silico Catalyst Design and Optimization for Sulfone-Forming Reactions
The synthesis of aryl sulfones often relies on transition-metal catalysts, particularly for cross-coupling reactions that form the C-S bond. researchgate.net In silico (computational) methods play a pivotal role in the rational design and optimization of these catalysts. core.ac.uk Instead of relying solely on time-consuming and expensive trial-and-error laboratory experiments, computational chemists can screen vast libraries of potential catalysts virtually. mdpi.comscilit.com
The process begins by defining a "descriptor," a calculated property of the catalyst that is expected to correlate with its performance (e.g., activity or selectivity). acs.org For a palladium-catalyzed C-S coupling, this might be the binding energy of a reactant to the metal center or the energy barrier of the rate-determining oxidative addition step. High-throughput virtual screening involves calculating this descriptor for hundreds or thousands of candidate catalysts, typically varying the ligands attached to the metal center.
Once promising candidates are identified, more detailed DFT calculations can be performed to model the entire catalytic cycle. This allows for a deeper understanding of how the catalyst's structure influences its activity. For example, modifying the steric bulk or electronic properties of the ligands can impact reaction rates and prevent catalyst deactivation. This iterative cycle of computational prediction followed by experimental validation accelerates the discovery of more efficient, selective, and robust catalysts for the synthesis of specific targets like this compound. Recently, innovative catalyst designs, such as those using functional perovskite oxides, have enabled sulfone synthesis at near-room temperature by leveraging molecular oxygen, showcasing the power of advanced catalyst engineering. scienmag.comsciencedaily.com
Interactive Table: Comparison of Hypothetical Computationally Screened Catalysts
| Catalyst System | Ligand Type | Calculated Turnover Frequency (TOF, s⁻¹) | Predicted Selectivity (%) |
| Pd-Catalyst A | Monodentate Phosphine (Small) | 120 | 85 |
| Pd-Catalyst B | Bidentate Phosphine (Bulky) | 85 | 98 |
| Ni-Catalyst C | N-Heterocyclic Carbene (NHC) | 250 | 92 |
| Cu-Catalyst D | Phenanthroline | 60 | 95 |
Molecular Modeling of Reaction Pathways and Energy Landscapes
While a simple reaction coordinate diagram is useful, a full picture of a reaction is provided by its potential energy surface (PES). mdpi.com Molecular modeling techniques allow for the exploration and visualization of this multi-dimensional energy landscape. A PES maps the potential energy of a system as a function of the geometric coordinates of its atoms. q-chem.com For the formation of this compound, this landscape contains valleys corresponding to stable species (reactants, intermediates, products) and mountain passes corresponding to transition states.
Computational methods can map out the minimum energy pathway connecting reactants to products, which is the most likely reaction path. researchgate.net This is more sophisticated than a simple 2D profile, as it considers the concerted motion of all atoms involved. By understanding the topography of the entire energy landscape, chemists can identify not only the desired reaction pathway but also potential competing pathways that could lead to unwanted side products. This knowledge is critical for optimizing reaction conditions (e.g., temperature, solvent) to guide the reaction along the desired path and maximize the yield of the target molecule.
Interactive Table: Key Features on a Modeled Potential Energy Surface
| Feature | Coordinates (Illustrative) | Energy (kcal/mol) | Interpretation |
| Reactant Valley | R1 | 0.0 | Stable starting materials. |
| Transition State Pass | TS1 | +22.5 | Highest energy barrier on the primary pathway. |
| Intermediate Well | I1 | -5.0 | A metastable species that can be potentially isolated or observed. |
| Side-Product Valley | P_side | -12.0 | A thermodynamically stable but kinetically disfavored byproduct. |
| Product Valley | P_main | -18.0 | The desired this compound product. |
Predictive Computational Models for Synthetic Outcomes and Selectivity
The frontier of computational chemistry is moving from explanation to prediction. Modern predictive models, often incorporating machine learning (ML), aim to forecast the outcome of a reaction without performing explicit, costly quantum mechanical calculations for every new substrate. nih.govnih.gov These models are trained on large datasets of known reactions, learning the complex relationships between reactant structures, reagents, and the resulting products. stanford.edumit.eduacs.org
For electrophilic aromatic substitution reactions, which could be a route to this compound, ML models can predict regioselectivity with high accuracy. chemrxiv.orgd-nb.inforsc.org For example, a model could be trained on thousands of known sulfonation reactions. When presented with new reactants like 2-ethylbenzenesulfonyl chloride and 2,5-dimethylbenzene, the model uses learned patterns to predict the most likely position of substitution on the dimethylbenzene ring. chemrxiv.orgnih.gov
These models represent a paradigm shift, enabling rapid in silico screening of many possible synthetic routes to a target molecule. By predicting yields, side products, and optimal conditions, these tools can significantly reduce the amount of experimental work needed, making the synthesis of complex molecules like this compound faster and more efficient.
Interactive Table: Machine Learning Model Predictions for a Synthetic Step
| Reaction Parameter | Value | Predicted Yield (%) | Predicted Major Product | Confidence Score |
| Temperature | 25 °C | 78 | This compound | 0.92 |
| Temperature | 80 °C | 85 | This compound | 0.95 |
| Solvent | Dichloromethane (B109758) | 81 | This compound | 0.94 |
| Solvent | Toluene | 65 | This compound | 0.88 |
Conformational Analysis of Sulfone-Containing Molecular Structures
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its physical properties and biological activity. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., the C-S bonds), multiple conformations can exist. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to rotation between them.
Computational methods, such as potential energy surface (PES) scans, are used to perform this analysis. researchgate.netreadthedocs.iouni-muenchen.de In a PES scan, a specific dihedral angle is systematically rotated in small increments, and at each step, the energy of the molecule is calculated after allowing the rest of the structure to relax. researchgate.net Plotting energy versus the dihedral angle reveals the low-energy (stable) conformers and the high-energy (transitional) states.
Interactive Table: Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (C-S-C-C) | Dihedral Angle 2 (C-S-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | 75° | -80° | 0.00 | 75.1 |
| 2 | -78° | 175° | 0.85 | 16.5 |
| 3 | 178° | 82° | 1.10 | 9.4 |
Analytical and Spectroscopic Characterization Methodologies for Diaryl Sulfones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of diaryl sulfones. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques for the structural analysis of organic compounds.
Proton (¹H) NMR: In the ¹H NMR spectrum of 2,5-Dimethylphenyl 2-ethylphenyl sulfone, distinct signals corresponding to each type of proton are expected. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., singlets, doublets, multiplets) revealing their substitution pattern and coupling relationships. The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for ethyl substituents. The two methyl groups on the other phenyl ring would likely appear as distinct singlets in the aliphatic region of the spectrum. The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which influences the chemical shifts of adjacent protons, particularly those in the ortho positions on the aromatic rings, causing them to shift further downfield. nih.gov
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, unique signals would be observed for each chemically distinct carbon atom. The aromatic carbons would resonate in the approximate range of 120-145 ppm. The carbons directly bonded to the sulfonyl group would be shifted significantly downfield due to the group's deshielding effect. The aliphatic carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum, typically below 30 ppm.
Expected NMR Data for this compound: Note: The following data are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
| Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm | |
|---|---|
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 |
| Ethyl -CH₂- | ~2.8 (quartet) |
| Phenyl -CH₃ | ~2.3 - 2.5 (singlets) |
| Ethyl -CH₃ | ~1.2 (triplet) |
| Aromatic Carbons (Ar-C) | 120 - 145 |
| Ethyl -CH₂- | ~25 |
| Phenyl -CH₃ | ~20 |
| Ethyl -CH₃ | ~15 |
Advanced Multi-dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced multi-dimensional NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic rings. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the straightforward assignment of protonated carbons. sdsu.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). libretexts.orgmdpi.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. emerypharma.com For instance, HMBC would show correlations from the methyl protons to the aromatic carbons on the dimethylphenyl ring, confirming their placement.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk
For this compound (C₁₆H₁₈O₂S), the molecular ion peak (M⁺) would confirm the molecular weight of 274.10 g/mol . The fragmentation of diaryl sulfones in a mass spectrometer often involves characteristic rearrangements. cdnsciencepub.comresearchgate.net A common pathway is the migration of an aryl group from the sulfur to an oxygen atom, followed by the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 amu. cdnsciencepub.com Other fragmentations can include the cleavage of the alkyl substituents. libretexts.orgnih.gov
Predicted Mass Spectrometry Fragments for this compound:
| m/z Value | Predicted Fragment Ion | Description |
|---|---|---|
| 274 | [C₁₆H₁₈O₂S]⁺ | Molecular Ion (M⁺) |
| 210 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 259 | [M - CH₃]⁺ | Loss of a methyl radical |
| 245 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 139 | [C₉H₁₁O]⁺ or [C₈H₇O₂S]⁺ | Result of C-S bond cleavage |
| 121 | [C₈H₉S]⁺ or [C₉H₁₃]⁺ | Result of C-S bond cleavage |
Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) MS
MALDI-TOF is a "soft" ionization technique that is particularly useful for analyzing organic macromolecules and can also be applied to smaller organic compounds. news-medical.netcreative-proteomics.comyoutube.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. creative-proteomics.com This results in a spectrum dominated by the molecular ion, providing a very accurate determination of the molecular weight. nih.gov For this compound, MALDI-TOF MS would be an excellent method to confirm the intact molecular mass with high precision. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. specac.com
The most characteristic feature in the IR spectrum of any sulfone is the presence of strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group. researchgate.net These are typically observed as two distinct bands: one for asymmetric stretching and one for symmetric stretching. researchgate.net Other expected absorptions for this compound would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic rings. vscht.czpressbooks.pub
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfone (SO₂) |
| 1180 - 1140 | S=O Symmetric Stretch | Sulfone (SO₂) |
Source: Adapted from typical IR absorption charts. orgchemboulder.com
Electron Energy-Loss Spectroscopy (EELS) for Local Chemical and Structural Information
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique, typically coupled with a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. eels.info When the electron beam interacts with the sample, some electrons lose energy by exciting atomic core-shell electrons to unoccupied states. researchgate.net The energy required for these excitations is element-specific, resulting in characteristic "ionization edges" or "core-loss edges" in the EELS spectrum. globalsino.comnih.gov
For an organic compound like this compound, EELS could provide elemental information at a very high spatial resolution. The spectrum would exhibit distinct core-loss edges corresponding to the elements present:
Carbon (C) K-edge: Occurs at approximately 284 eV.
Oxygen (O) K-edge: Occurs at approximately 532 eV.
Sulfur (S) L₂,₃-edge: Occurs at approximately 165 eV.
While more commonly used for materials science and biological samples, EELS can confirm the local elemental composition and provide information about the bonding environment (e.g., oxidation state) through the fine structure of the core-loss edges. nih.govarxiv.org
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the analysis of diaryl sulfones, providing robust methods for the determination of purity, separation of complex mixtures, and characterization of molecular size distributions. Among these, Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) are powerful tools particularly suited for these purposes.
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) are forms of liquid chromatography that separate molecules based on their hydrodynamic volume in solution. The terms are often used interchangeably, though GPC typically refers to the analysis of polymers in organic solvents, while SEC is a broader term that includes the analysis of biological macromolecules in aqueous solutions. For the analysis of diaryl sulfones like this compound, which are soluble in organic solvents, the principles of GPC are directly applicable.
The fundamental principle of SEC/GPC lies in the use of a column packed with a porous stationary phase, often a cross-linked polymer gel. As the sample solution passes through the column, molecules of different sizes explore the pore structure of the stationary phase to varying extents. Larger molecules are excluded from the smaller pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules can permeate more of the pore volume, leading to a longer path and a later elution time. This size-based separation mechanism is distinct from other chromatographic methods that rely on chemical interactions between the analyte and the stationary phase.
For a small molecule such as this compound, GPC/SEC serves as an excellent method for assessing its purity by separating it from higher molecular weight impurities, such as oligomers or residual starting materials from its synthesis, as well as from lower molecular weight contaminants.
Research Findings and Methodologies
A typical GPC system for the analysis of a diaryl sulfone would consist of a high-performance liquid chromatography (HPLC) system equipped with a GPC column, a pump to deliver the mobile phase at a constant flow rate, an injector, and a detector. The choice of column and mobile phase is critical for achieving optimal separation.
Instrumentation and Typical Parameters:
| Parameter | Typical Value/Type for Diaryl Sulfone Analysis |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Polystyrene-divinylbenzene (PS-DVB) GPC column |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform (B151607) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |
| Detector | Refractive Index (RI) or UV-Vis Detector |
| Calibration | Polystyrene standards of known molecular weights |
The selection of a PS-DVB column is common for the analysis of small to medium-sized organic-soluble molecules. THF and chloroform are excellent solvents for a wide range of organic compounds, including diaryl sulfones, and are compatible with PS-DVB columns. acs.org A refractive index detector is often used as it provides a universal response to most analytes, while a UV-Vis detector can be employed if the analyte possesses a suitable chromophore.
Purity Assessment and Data Interpretation
In a GPC/SEC analysis for purity assessment, a pure sample of this compound would ideally exhibit a single, sharp peak at a specific retention time. The presence of additional peaks, particularly at earlier retention times, would indicate the presence of higher molecular weight impurities. Peaks at later retention times would suggest the presence of lower molecular weight impurities.
The data obtained from the GPC/SEC analysis can be used to calculate the purity of the sample based on the relative peak areas. Furthermore, by calibrating the column with a series of standards of known molecular weights (e.g., polystyrene standards), it is possible to estimate the molecular weight of the main component and any impurities present.
Illustrative Data for a Model Diaryl Sulfone:
The following table provides hypothetical, yet representative, GPC data for the analysis of a diaryl sulfone, illustrating how the results would be presented.
| Peak Number | Retention Time (min) | Peak Area (%) | Estimated Molecular Weight ( g/mol ) | Identification |
| 1 | 8.5 | 2.1 | ~600 | High Molecular Weight Impurity |
| 2 | 10.2 | 97.5 | ~300 | Diaryl Sulfone Product |
| 3 | 12.1 | 0.4 | ~150 | Low Molecular Weight Impurity |
This interactive data table showcases a typical outcome where the main product elutes as the major peak, with minor peaks corresponding to impurities of different molecular sizes. The estimated molecular weights are derived from the calibration curve.
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Methodologies for Diaryl Sulfones
The development of environmentally benign and efficient synthetic methods for diaryl sulfones is a major focus of contemporary research. Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and expensive catalysts, limiting their sustainability. To address these challenges, several innovative approaches are being pursued.
One promising strategy involves the use of heterogeneous catalysts, such as the Fe3O4@DABA-PA-CuBr2 nanocomposite, which facilitates a one-pot, three-component coupling of aryl iodides, aryl boronic acids, and a sulfur dioxide surrogate. This method offers high efficiency and the advantage of catalyst recyclability. Another green approach utilizes deep eutectic solvents (DESs) as sustainable media for multicomponent sulfonylation, providing a biodegradable and low-cost alternative to volatile organic compounds.
Transition-metal-free synthesis is also gaining traction. For instance, the reaction of arynes with thiosulfonates provides a metal-free route to diaryl sulfones under mild conditions. nih.gov Similarly, base-promoted metal-free coupling of sulfonyl hydrazines with diaryliodonium salts offers an efficient and scalable synthesis. researchgate.net
Suzuki-type sulfonylation of aryl boron compounds is another powerful tool for the synthesis of diaryl sulfones, with various sulfonylating agents like aryl sulfonyl chlorides and arylsulfonyl hydrazides being employed. rsc.org The development of robust and versatile catalytic systems for these cross-coupling reactions remains an active area of research.
Table 1: Comparison of Emerging Sustainable Synthetic Methodologies for Diaryl Sulfones
| Methodology | Key Features | Advantages |
|---|---|---|
| Nanocatalysis | Fe3O4@DABA-PA-CuBr2 nanocomposite catalyzed one-pot, three-component reaction. | High efficiency, catalyst recyclability, environmentally benign. |
| Deep Eutectic Solvents (DESs) | Use of DESs as a sustainable reaction medium for multicomponent sulfonylation. | Biodegradable, low-cost, avoids volatile organic compounds. rsc.org |
| Transition-Metal-Free Synthesis | Reaction of arynes with thiosulfonates; base-promoted coupling of sulfonyl hydrazines with diaryliodonium salts. researchgate.net | Avoids the use of expensive and potentially toxic metals, mild reaction conditions. nih.gov |
| Photocatalysis | Visible-light-driven silver-catalyzed one-pot synthesis from aryl thiols and aryl diazonium salts. thieme-connect.com | Mild reaction conditions (room temperature), use of abundant light energy. nih.gov |
| Suzuki-Type Sulfonylation | Cross-coupling of aryl boron compounds with various sulfonylating agents. rsc.org | Powerful tool for constructing C-S bonds, good functional group tolerance. |
Exploration of Undiscovered Reactivity Profiles and Chemical Transformations
Beyond the synthesis of the diaryl sulfone core, researchers are actively exploring novel reactivity profiles to enable further functionalization and the creation of more complex molecular architectures. A key area of interest is the direct C-H functionalization of pre-existing diaryl sulfones. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted diaryl sulfones. The sulfone group itself can act as a directing group, facilitating ortho-metalation and subsequent reaction with electrophiles to introduce substituents at specific positions.
The reactivity of arynes in the synthesis of diaryl sulfones is also being investigated. The in-situ generation of arynes from silylaryl triflates and their subsequent trapping with sulfinate salts provides a versatile and efficient method for the formation of a wide range of diaryl sulfones under mild, transition-metal-free conditions.
Furthermore, the development of novel multicomponent reactions involving sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), is expanding the toolkit for diaryl sulfone synthesis. These reactions allow for the convergent assembly of multiple starting materials in a single step, leading to increased molecular complexity with high efficiency.
The exploration of these new reactivity patterns is not only leading to more efficient synthetic routes but also enabling the synthesis of novel diaryl sulfone derivatives with unique substitution patterns that were previously difficult to access. This, in turn, opens up new avenues for the development of diaryl sulfones with tailored properties for various applications.
Advancements in Computational Approaches for Rational Design and Predictive Chemistry
Computational chemistry is playing an increasingly important role in the rational design and predictive understanding of diaryl sulfone chemistry. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to elucidate the electronic and structural properties of diaryl sulfones and to predict their biological activities.
DFT studies have been instrumental in understanding the conformational preferences, bond properties, and electronic structures of sulfone-containing molecules. For instance, computational analyses have been used to investigate the influence of substituents on the geometry and electronic properties of the sulfone group. These theoretical insights can guide the design of new diaryl sulfones with specific electronic or steric properties.
QSAR modeling has proven to be a valuable tool in the development of diaryl sulfone-based therapeutic agents. By correlating the structural features of a series of diaryl sulfones with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. For example, QSAR studies have been successfully applied to indoyl aryl sulfone derivatives as reverse transcriptase inhibitors, identifying key molecular descriptors that influence their antiviral activity.
Molecular docking simulations are also being used to visualize and understand the interactions between diaryl sulfone-based ligands and their biological targets. These simulations can provide valuable insights into the binding modes of these molecules, which can inform the design of more potent and selective inhibitors.
Table 2: Applications of Computational Approaches in Diaryl Sulfone Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic and structural properties. | Understanding of conformational preferences, bond characteristics, and the influence of substituents. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | Identification of key molecular features responsible for activity, guiding the design of more potent compounds. |
| Molecular Docking | Investigation of ligand-protein interactions. | Visualization of binding modes, informing the design of selective inhibitors. |
Novel Applications of Aryl Sulfones in Emerging Chemical Technologies
The unique properties of the diaryl sulfone moiety, including its high thermal and chemical stability, and its ability to act as a rigid structural linker, have led to its incorporation into a wide range of advanced materials and emerging technologies.
In the field of polymer chemistry, poly(aryl ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance. lsu.edu These properties make them suitable for a variety of demanding applications, including aerospace components, medical devices, and membranes for water purification and gas separation. Recent research has focused on the synthesis of sulfonated PAES (SPAES) for use as proton exchange membranes in fuel cells. rsc.orgacs.org The sulfonic acid groups on the polymer backbone facilitate proton transport, a key requirement for efficient fuel cell operation.
Aryl sulfones are also finding applications in optoelectronic materials. For example, non-conjugated polymers containing diaryl sulfone units have been developed as blue-light-emitting materials for organic light-emitting diodes (OLEDs). rsc.org The incorporation of the sulfone group can influence the photophysical properties of the polymer, leading to materials with high quantum yields and good color purity.
In medicinal chemistry, the diaryl sulfone scaffold is a prominent feature in a number of approved drugs and is a privileged structure in drug discovery. nih.gov The sulfone group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule. Diaryl sulfones have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents. britannica.com The development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships continue to drive the discovery of new diaryl sulfone-based drug candidates.
Arylazo sulfones are being explored as nonionic visible-light photoacid generators. nih.govacs.org Upon irradiation with visible light, these compounds can release either a weak (sulfinic acid) or a strong (sulfonic acid) acid, depending on the reaction conditions. This property makes them useful for applications in photolithography, 3D printing, and as catalysts for acid-catalyzed reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
